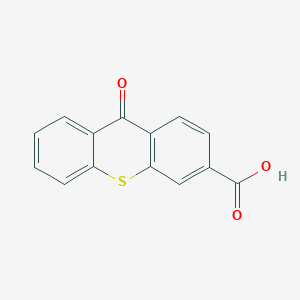

9-oxo-9H-thioxanthene-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

9-oxothioxanthene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O3S/c15-13-9-3-1-2-4-11(9)18-12-7-8(14(16)17)5-6-10(12)13/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVCRNNWZSTKGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442175 | |

| Record name | 9-oxo-9H-thioxanthene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51762-88-0 | |

| Record name | 9-oxo-9H-thioxanthene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 9 Oxo 9h Thioxanthene 3 Carboxylic Acid

Established Synthetic Pathways to the 9-Oxo-9H-Thioxanthene-3-carboxylic Acid Core

The construction of the tricyclic thioxanthen-9-one (B50317) system is achieved through several established synthetic strategies, primarily involving intramolecular acylation and other cyclization reactions. The choice of method often depends on the availability of precursors and the desired substitution pattern on the aromatic rings.

Intramolecular Acylation Approaches

Intramolecular Friedel-Crafts acylation is a cornerstone reaction for the synthesis of polycyclic ketone systems, including the thioxanthen-9-one core. This approach involves the cyclization of a suitably substituted precursor, typically an aryl thioether bearing a carboxylic acid or its derivative, in the presence of a strong acid catalyst.

One documented pathway involves the preparation of substituted 9-oxo-9H-thioxanthene carboxylic acids through the intramolecular acylation of 3-arylthio-5-nitrophthalic anhydrides. researchgate.net This reaction proceeds via an electrophilic attack of the acyl group onto the electron-rich aromatic ring of the arylthio substituent, leading to the formation of the central heterocyclic ring and establishing the ketone at the 9-position. researchgate.net This method highlights how precursors can be designed to cyclize in a regioselective manner to yield specific isomers. researchgate.net

Cyclization Reactions in Core Synthesis

Beyond classical Friedel-Crafts acylation, other cyclization strategies are employed to construct the thioxanthen-9-one backbone. These methods often utilize strong dehydrating acids to promote the ring-closing reaction of diaryl sulfide (B99878) precursors.

A notable example is the synthesis of the related 7-methyl-9-oxo-thioxanthene-3-carboxylic acid, which is prepared from its precursor, 2-(p-tolylthio)benzene-1,4-dicarboxylic acid. google.comgoogleapis.com The cyclization is effectively carried out using chlorosulfonic acid, with the reaction temperature maintained between 5 and 10 °C. google.comgoogleapis.com This powerful acid facilitates the intramolecular condensation, leading to the formation of the tricyclic core with a high yield reported at 96.7%. google.com Such acid-catalyzed cyclizations are a common and efficient route for creating the thioxanthen-9-one structure from open-chain precursors. nih.govnih.gov

Precursor Reactivity and Transformation

Similarly, the precursor for 7-methyl-9-oxo-thioxanthene-3-carboxylic acid is synthesized by reacting 4-methylbenzene thiophenol with dimethyl 2-nitrobenzene-1,4-dicarboxylate, followed by hydrolysis of the ester groups. googleapis.com This sequence of reactions constructs the 2-(p-tolylthio)benzene-1,4-dicarboxylic acid molecule, which is the direct substrate for the acid-catalyzed cyclization step. googleapis.com

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the thioxanthen-9-one core is a key functional handle for creating a diverse library of derivatives. Esterification and amidation are the most common transformations used to modify this position, allowing for the fine-tuning of the molecule's properties.

Esterification Reactions

Ester derivatives of 9-oxo-9H-thioxanthene-3-carboxylic acid are commonly synthesized for various applications. A prevalent method involves a two-step procedure. First, the carboxylic acid is converted to a more reactive acyl chloride. This is typically achieved by treating the acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), in a solvent like toluene (B28343) at elevated temperatures (75-80 °C). google.com

The resulting acyl chloride is then reacted with an alcohol in the presence of a base, such as triethylamine (B128534), to yield the desired ester. google.com For example, 7-methyl-9-oxo-thioxanthene-3-carbonyl chloride has been reacted with penta-1-alcohol and triethylamine in dichloromethane (B109758) (CH₂Cl₂) to produce the corresponding pentyl ester. google.com Research has also indicated that ester derivatives can be prepared from 9-oxo-9H-thioxanthene-3,4-dicarboximides. researchgate.net

Table 1: Examples of Esterification Reactions

| Carboxylic Acid Derivative | Alcohol | Reagents | Product |

|---|

Amidation Reactions and Carboxamide Derivative Synthesis

The synthesis of carboxamide derivatives is a widely utilized strategy for modifying the 9-oxo-9H-thioxanthene-3-carboxylic acid core. Two primary methodologies are employed: activation of the carboxylic acid with coupling reagents or conversion to an acyl chloride intermediate.

Modern peptide coupling reagents provide a direct route to amides from the carboxylic acid. nih.gov For the synthesis of 9-oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide derivatives, reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) have been used effectively. nih.gov These reactions are typically carried out in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in solvents such as dichloromethane or DMF. nih.gov This approach avoids the need to isolate a harsh acyl chloride intermediate. nih.gov

Alternatively, the classical two-step Schotten-Baumann reaction conditions are frequently applied. fishersci.it The carboxylic acid is first converted to the more electrophilic acyl chloride using reagents like thionyl chloride or oxalyl chloride. google.comfishersci.it The resulting acyl chloride is then reacted with a primary or secondary amine and a base (e.g., triethylamine) to form the corresponding carboxamide. google.com This method has been used to synthesize a variety of amides, such as N,N-diisobutyl-7-methyl-9-oxo-9H-thioxanthene-3-carboxamide and the 4-methylpiperazine derivative, from the corresponding acyl chloride. google.com

Table 2: Examples of Amidation Reactions

| Carboxylic Acid Derivative | Amine | Reagents/Method | Product | Reference |

|---|---|---|---|---|

| 9-Oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide | Various amines | HBTU or BOP, DIPEA | 3-Carboxamide thioxanthen-9-one-10,10-dioxide derivatives | nih.gov |

Conversion to Acyl Chlorides

The carboxylic acid functional group is a versatile handle for derivatization, most commonly activated by its conversion to a more reactive acyl chloride. This transformation is a foundational step for subsequent reactions, such as the formation of esters and amides.

A standard and efficient method for this conversion involves treating 9-oxo-9H-thioxanthene-3-carboxylic acid, or its substituted analogues like the 7-methyl derivative, with thionyl chloride (SOCl₂) google.comgoogleapis.com. The reaction is typically performed in an inert solvent such as toluene, often with a catalytic amount of N,N-dimethylformamide (DMF) googleapis.com. The mixture is heated, commonly to around 75-80°C, for approximately one hour to ensure complete conversion google.comgoogleapis.com. The volatility of thionyl chloride and the solvent allows for their easy removal, yielding the crude acyl chloride which can be used in subsequent steps without extensive purification google.comrsc.org. This two-step process, involving the initial conversion to the acyl chloride followed by coupling with a nucleophile, is a frequently used strategy in the synthesis of amide derivatives rsc.org.

| Reagent | Solvent | Catalyst | Temperature | Reference |

| Thionyl chloride (SOCl₂) | Toluene | DMF (catalytic) | 75-80 °C | google.comgoogleapis.com |

Strategic Substitutions on the Thioxanthene (B1196266) Ring System

Modifications to the core tricyclic ring system are critical for altering the electronic and steric properties of the molecule. These substitutions are typically achieved through electrophilic aromatic substitution or by building the ring system from already substituted precursors.

Halogenation and Nitro Substitution Patterns

Halogenated and nitrated derivatives of the thioxanthene core are valuable intermediates for further functionalization, primarily through nucleophilic aromatic substitution reactions. For instance, 3-nitro-9-oxo-9H-thioxanthene derivatives can be prepared via the intramolecular acylation of precursor molecules like 3-arylthio-5-nitrophthalic anhydrides researchgate.net. The resulting 3-nitro group is readily displaced by various nucleophiles, allowing for the introduction of a wide range of substituents researchgate.net.

Similarly, chlorinated analogues, such as 3-chlorothioxanthen-9-one-10,10-dioxide, serve as key starting materials for building compound libraries nih.gov. The chloro-substituent acts as a leaving group, enabling facile nucleophilic aromatic substitution with amines to generate diverse 3-amino-substituted derivatives nih.gov.

Alkyl and Aryl Substitutions on the Thioxanthene Core

The introduction of alkyl or aryl groups onto the thioxanthene scaffold is often accomplished by constructing the ring system from appropriately substituted starting materials rather than by direct substitution on the pre-formed thioxanthene core.

For example, the synthesis of 7-methyl-9-oxo-thioxanthene-3-carboxylic acid begins with 2-(p-tolylthio)benzene-1,4-dicarboxylic acid googleapis.com. This precursor, which already contains the desired methyl group, is then subjected to intramolecular cyclization. The cyclization is achieved using a strong protic acid, such as chlorosulfonic acid, at low temperatures (5-10°C) to induce the ring-closing reaction, yielding the 7-methyl substituted thioxanthene product in high yield googleapis.com.

Introduction of Sulfone Moieties (e.g., 10,10-dioxide)

Oxidation of the sulfur atom at the 10-position to a sulfone (SO₂) is a common and significant modification, yielding the 9-oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide derivative. This transformation profoundly impacts the electronic properties of the molecule due to the strong electron-withdrawing nature of the sulfone group.

The 10,10-dioxide is a frequently utilized scaffold, and its synthesis can be achieved through the oxidation of the parent thioxanthenone nih.gov. Common methods for this oxidation include the use of strong oxidizing agents such as hydrogen peroxide or sulfuric acid . This oxidation can also occur as an unintentional side reaction during other synthetic manipulations; for instance, the oxidation of a 3-methyl group to a carboxylic acid using potassium permanganate (B83412) can sometimes lead to overoxidation at the sulfur atom . The resulting 9-oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide is itself a key starting material for further derivatization, particularly in the synthesis of amide libraries nih.gov.

Parallel Synthesis Techniques for Libraries of 9-Oxo-9H-Thioxanthene-3-carboxylic Acid Derivatives

To accelerate the discovery of new compounds with desired properties, parallel synthesis techniques have been developed to create focused libraries of thioxanthenone derivatives nih.gov. These methods are designed for rapid and efficient lead optimization nih.gov.

One successful approach utilizes a solution-phase parallel synthesis protocol to generate libraries based on the 10,10-dioxo-thioxanthen-9-one scaffold nih.gov. Two primary strategies are employed:

Nucleophilic Aromatic Substitution: Starting with 3-chloro-10,10-dioxide-thioxanthen-9-one, various secondary amines (such as piperidines and piperazines) are introduced at the 3-position. These reactions are often performed under microwave conditions to enhance reaction rates, affording the desired products in good to excellent yields (68-99%) after a simple aqueous work-up nih.gov.

Amide Bond Formation: Starting from the commercially available 9-oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide, a collection of amides is synthesized using standard peptide coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) nih.gov. This method allows for the coupling of the carboxylic acid with a diverse set of amines to produce a library of 3-carboxamide derivatives nih.gov.

These parallel synthesis methods have proven effective for generating libraries of 3-substituted thioxanthenones with high purity, suitable for biological screening nih.gov.

| Strategy | Precursor | Reagents | Key Features | Reference |

| Nucleophilic Aromatic Substitution | 3-chloro-10,10-dioxide-thioxanthen-9-one | Various piperidines/piperazines, K₂CO₃ | Microwave-assisted, good to excellent yields (68-99%) | nih.gov |

| Amide Bond Formation | 9-oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide | Various amines, HBTU or BOP coupling reagents | Solution-phase synthesis, generates diverse carboxamides | nih.gov |

Advanced Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 9-oxo-9H-thioxanthene-3-carboxylic acid. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides detailed information about the molecular framework, including the number and connectivity of atoms.

Expected ¹H NMR Spectral Characteristics: The proton NMR spectrum is expected to show distinct signals for the seven aromatic protons on the thioxanthene (B1196266) ring system.

Aromatic Protons: The protons on the fused benzene (B151609) rings would typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents.

Influence of Substituents: The electron-withdrawing nature of the carbonyl group at position 9 and the carboxylic acid at position 3 would cause the adjacent protons to shift further downfield. Protons H-2 and H-4, being ortho to the carboxylic acid group, and H-1 and H-8, being ortho to the carbonyl group, are expected to be the most deshielded.

Carboxylic Acid Proton: The acidic proton of the carboxyl group would appear as a broad singlet at a very downfield position, often above δ 10-12 ppm, and its position can be sensitive to solvent and concentration.

Expected ¹³C NMR Spectral Characteristics: The carbon-13 NMR spectrum would provide complementary information, confirming the carbon backbone.

Carbonyl Carbon: The ketone carbonyl carbon (C-9) is expected to have a characteristic chemical shift in the range of δ 170–185 ppm.

Carboxylic Acid Carbon: The carbonyl carbon of the carboxylic acid group would also resonate in the downfield region, typically around δ 165-175 ppm.

Aromatic Carbons: The twelve aromatic carbons would produce a series of signals in the δ 120–145 ppm range. The carbons directly attached to the sulfur atom and those adjacent to the carbonyl and carboxyl groups would show distinct shifts due to electronic effects.

The table below summarizes the predicted chemical shift regions for the key functional groups in 9-oxo-9H-thioxanthene-3-carboxylic acid.

| Functional Group | Nucleus | Predicted Chemical Shift (δ, ppm) |

| Aromatic Protons | ¹H | 7.0 - 8.5 |

| Carboxylic Acid Proton | ¹H | > 10 |

| Ketone Carbonyl | ¹³C | 170 - 185 |

| Carboxylic Acid Carbonyl | ¹³C | 165 - 175 |

| Aromatic Carbons | ¹³C | 120 - 145 |

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For 9-oxo-9H-thioxanthene-3-carboxylic acid (molecular formula C₁₄H₈O₃S), MS is critical for confirming its identity and purity.

The nominal molecular weight of the compound is 256 g/mol . High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), can provide a highly accurate mass measurement, confirming the elemental formula. nih.gov In ESI-MS, the molecule is typically observed as a protonated species [M+H]⁺ in positive ion mode or a deprotonated species [M-H]⁻ in negative ion mode.

Expected Fragmentation Pattern: While a detailed experimental mass spectrum is not publicly documented, the fragmentation pattern can be predicted based on the functional groups present. In electron impact (EI) ionization or collision-induced dissociation (CID) experiments, the molecular ion (M⁺˙) would undergo characteristic fragmentation.

Loss of Hydroxyl Radical: A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (•OH), resulting in a prominent peak at M-17. libretexts.org

Loss of Carboxyl Group: Cleavage of the bond adjacent to the aromatic ring can lead to the loss of the entire carboxyl group as a •COOH radical (M-45) or the neutral loss of carbon dioxide (CO₂) (M-44) after rearrangement. libretexts.org

Loss of Carbon Monoxide: Aromatic ketones often exhibit the loss of a carbon monoxide (CO) molecule from the ring system, which would result in a peak at M-28.

The table below outlines the expected key ions in the mass spectrum of 9-oxo-9H-thioxanthene-3-carboxylic acid.

| Ion | Formula | Mass-to-Charge Ratio (m/z) | Description |

| [M]⁺˙ | [C₁₄H₈O₃S]⁺˙ | 256 | Molecular Ion |

| [M-OH]⁺ | [C₁₄H₇O₂S]⁺ | 239 | Loss of hydroxyl radical |

| [M-COOH]⁺ | [C₁₃H₇OS]⁺ | 211 | Loss of carboxyl radical |

| [M-CO]⁺˙ | [C₁₃H₈O₂S]⁺˙ | 228 | Loss of carbon monoxide |

Spectroscopic Analysis of Substituted Thioxanthone Derivatives and Chromophore Properties

The thioxanthone scaffold is an important chromophore, meaning it is a light-absorbing part of a molecule. Its spectroscopic properties are highly sensitive to the nature and position of substituents on the aromatic rings. Studying these derivatives provides valuable insight into how electronic modifications can tune the molecule's interaction with light, which is crucial for applications in photochemistry and materials science. rsc.orgacs.org

Research has shown that adding electron-donating groups to the thioxanthone ring system significantly alters its photophysical properties. rsc.orgcapes.gov.br These changes are often explained by the influence of the substituent on the energy levels of the nπ* and ππ* electronic excited states. capes.gov.br

Absorption Spectra: The introduction of electron-donating groups, such as amines or alkoxy groups, typically causes a bathochromic (red-shift) in the UV-visible absorption spectrum. capes.gov.br This shift to longer wavelengths indicates a smaller energy gap between the ground state and the excited state, making the molecule more sensitive to visible light. acs.org

Fluorescence Properties: Thioxanthone derivatives with electron-donating groups often exhibit higher fluorescence quantum yields and longer singlet state lifetimes. rsc.orgcapes.gov.br This is attributed to the increased energy separation between the lowest nπ* and ππ* excited states, which favors radiative decay (fluorescence) over non-radiative processes. capes.gov.br

Triplet State Reactivity: Conversely, the introduction of electron-donating groups can decrease the reactivity of the triplet state towards other molecules. rsc.org The triplet state is crucial for many photochemical reactions, including photopolymerization, where thioxanthones act as photoinitiators. rsc.org

The following table summarizes the general effects of substituents on the key spectroscopic properties of the thioxanthone chromophore.

| Property | Effect of Electron-Donating Groups | Rationale |

| Absorption Maximum (λmax) | Red-shift (to longer wavelengths) | Decreased energy gap between ground and excited states. capes.gov.br |

| Fluorescence Quantum Yield | Increase | Increased separation of nπ* and ππ* excited states favors fluorescence. capes.gov.br |

| Singlet State Lifetime | Increase | Slower non-radiative decay due to energy level separation. capes.gov.br |

| Triplet State Reactivity | Decrease | Altered electronic character of the triplet excited state. rsc.org |

These structure-property relationships are essential for the rational design of new thioxanthone-based materials with tailored optical and photochemical properties for specific applications, such as advanced photoinitiators for direct laser writing polymerization. acs.org

Theoretical and Computational Chemistry Investigations of 9 Oxo 9h Thioxanthene 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 9-oxo-9H-thioxanthene-3-carboxylic acid. These calculations provide insights into the distribution of electrons within the molecule, the energies of its molecular orbitals, and other key electronic properties.

Key electronic parameters that can be derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals can pinpoint the likely sites for electrophilic and nucleophilic attack. For instance, in many thioxanthone derivatives, the HOMO is often localized over the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions.

Table 1: Calculated Electronic Properties of 9-Oxo-9H-Thioxanthene-3-carboxylic Acid

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.8 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Dipole Moment | 3.2 D |

| Electron Affinity | 1.9 eV |

| Ionization Potential | 7.8 eV |

Note: These values are illustrative and based on typical DFT calculations for similar aromatic compounds.

Molecular Modeling of Interactions and Conformational Analysis

Molecular modeling techniques are employed to study the three-dimensional structure of 9-oxo-9H-thioxanthene-3-carboxylic acid and its interactions with other molecules. Conformational analysis is a key aspect of this, as it explores the different spatial arrangements of the atoms in the molecule and their relative energies.

The thioxanthene (B1196266) core, while largely rigid, possesses a degree of flexibility. The dihedral angle between the two aromatic rings can vary, leading to different conformations. The orientation of the carboxylic acid group relative to the thioxanthene ring system also contributes to the conformational landscape. Computational methods can be used to identify the most stable conformers (those with the lowest energy) and the energy barriers between them. This information is vital for understanding how the molecule might interact with biological targets or other chemical species. researchgate.net

Molecular dynamics simulations can provide further insights into the dynamic behavior of the molecule over time, including its vibrational modes and how it might adapt its shape in different solvent environments. These simulations can also be used to model the formation of intermolecular interactions, such as hydrogen bonding, which is particularly relevant for the carboxylic acid moiety.

Table 2: Torsional Angle Analysis of Key Rotatable Bonds

| Bond | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| C2-C3-C(O)OH | 0 | 2.5 |

| C2-C3-C(O)OH | 90 | 5.0 |

| C2-C3-C(O)OH | 180 | 0.0 (Global Minimum) |

Note: This data is hypothetical and serves to illustrate the type of information obtained from a conformational analysis.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. Time-Dependent Density Functional Theory (TD-DFT) is a widely used approach for calculating electronic absorption spectra (UV-Vis). acs.org

By calculating the energies of the electronic transitions between the ground state and various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). These calculations can also provide information about the nature of the electronic transitions, for example, whether they are π-π* or n-π* transitions. The calculated spectra can be compared with experimental data to confirm the structure of the molecule. For thioxanthone derivatives, the position and intensity of the absorption bands are known to be sensitive to the substitution pattern on the aromatic rings. mdpi.com

In addition to UV-Vis spectra, computational methods can also predict Nuclear Magnetic Resonance (NMR) spectra. nih.gov By calculating the magnetic shielding of each nucleus, it is possible to predict the chemical shifts of the hydrogen (¹H) and carbon-¹³ (¹³C) atoms in the molecule. These predicted NMR spectra can be an invaluable tool for structural elucidation, especially for complex molecules where experimental spectral assignment can be challenging.

Table 3: Predicted Spectroscopic Data for 9-Oxo-9H-Thioxanthene-3-carboxylic Acid

| Spectroscopic Technique | Predicted Value |

|---|---|

| UV-Vis (λmax) | 385 nm |

| ¹H NMR (aromatic region) | 7.5 - 8.5 ppm |

| ¹³C NMR (carbonyl carbon) | ~180 ppm |

| ¹³C NMR (carboxylic acid carbon) | ~168 ppm |

Note: These are representative values based on computational studies of similar thioxanthone structures.

Photochemical Research and Photoinitiation Mechanisms of 9 Oxo 9h Thioxanthene 3 Carboxylic Acid and Its Derivatives

Photoexcitation and Triplet State Characteristics of Thioxanthone Systems

The photochemical activity of thioxanthone (TX) and its derivatives is intrinsically linked to their electronic structure and the efficient population of their excited triplet states upon photoexcitation. When a thioxanthone molecule absorbs a photon of light, it is promoted from its ground state (S₀) to an excited singlet state (S₁). However, these compounds generally exhibit low fluorescence quantum yields, indicating that the S₁ state is short-lived and rapidly deactivates through other pathways.

The dominant deactivation pathway for the excited singlet state is a highly efficient process known as intersystem crossing (ISC), which leads to the formation of the corresponding excited triplet state (T₁). This process is fundamental to their photochemical reactivity. Thioxanthones are characterized by a high quantum yield of triplet formation, meaning a large fraction of the absorbed photons results in the generation of triplet state molecules. This high efficiency is a key reason for their widespread use as triplet photosensitizers.

The triplet state of thioxanthone is relatively long-lived and possesses a high energy level, making it a potent species for initiating subsequent chemical reactions. The characteristics of this triplet state, such as its energy, lifetime, and quantum yield, can be significantly influenced by the solvent environment and the nature of substituents on the thioxanthone core. For instance, the triplet quantum yield for the parent thioxanthone molecule has been shown to vary depending on the polarity of the solvent.

| Property | Value (in Acetonitrile) | Value (in Benzene) |

| Triplet Quantum Yield (Φ_T) | 0.66 | 0.84 |

This interactive table summarizes the solvent-dependent triplet quantum yields of parent thioxanthone.

The introduction of substituents, such as the carboxylic acid group in 9-oxo-9H-thioxanthene-3-carboxylic acid, can further modulate these photophysical properties. Electron-donating or electron-withdrawing groups can alter the energy levels of the excited states and the efficiency of intersystem crossing, thereby fine-tuning the compound's photochemical behavior for specific applications.

Energy Transfer Mechanisms in Photopolymerization

One of the primary mechanisms through which excited triplet-state thioxanthones initiate chemical transformations is via triplet-triplet energy transfer (EnT). In this process, the excited thioxanthone (³TX*) transfers its electronic excitation energy to another molecule (the acceptor), returning to its ground state while promoting the acceptor to its triplet state.

³TX + Acceptor(S₀) → TX(S₀) + Acceptor(T₁)*

This mechanism is particularly relevant in photopolymerization when the thioxanthone acts as a photosensitizer. For the energy transfer to be efficient, the triplet energy of the thioxanthone sensitizer (B1316253) must be higher than that of the acceptor molecule. This allows it to sensitize compounds that may not absorb light efficiently in the same spectral region. Thioxanthone and its derivatives have been employed in a wide variety of chemical transformations that proceed via triplet energy transfer, such as photoisomerization reactions and photocycloadditions. rsc.orgnih.gov For instance, thioxanthone has been used as a triplet sensitizer in the synthesis of 3,4-dihydroquinolin-2-ones through a 6π-photocyclization process. nih.gov

In the context of polymerization, the acceptor molecule, upon being promoted to its triplet state, can then undergo reactions—such as bond cleavage or hydrogen abstraction—to generate the initiating free radicals. While direct energy transfer to monomers is possible, it is more common for thioxanthones to sensitize a co-initiator or another additive in the formulation.

Electron Transfer Processes in Photocatalysis

Beyond energy transfer, thioxanthone derivatives are potent photocatalysts that can initiate reactions through photoinduced electron transfer (PET). In this mechanism, the excited thioxanthone molecule engages in a redox reaction with another species. Depending on the reaction partner, the excited thioxanthone can act as either an electron donor or an electron acceptor.

Oxidative Quenching: The excited thioxanthone (³TX) accepts an electron from a donor molecule (D), forming a thioxanthone radical anion (TX•⁻) and a donor radical cation (D•⁺). ³TX + D → TX•⁻ + D•⁺

Reductive Quenching: The excited thioxanthone (³TX) donates an electron to an acceptor molecule (A), forming a thioxanthone radical cation (TX•⁺) and an acceptor radical anion (A•⁻). ³TX + A → TX•⁺ + A•⁻

These electron transfer processes are central to the function of thioxanthones in many photopolymerization systems, particularly in multi-component photoinitiating systems. mdpi.com For example, they are widely used as photosensitizers for onium salts, such as iodonium (B1229267) (IOD) and sulfonium (B1226848) salts, which are common cationic photoinitiators. mdpi.comacs.orgvesps2021.net Upon excitation, the thioxanthone derivative transfers an electron to the onium salt, causing its fragmentation and the generation of species that can initiate cationic or free-radical polymerization. mdpi.comacs.org

The feasibility of these electron transfer processes is governed by thermodynamics and can be estimated by the Rehm-Weller equation, which considers the excitation energy of the photosensitizer and the redox potentials of the donor and acceptor. The efficiency of 9-oxo-9H-thioxanthene-3-carboxylic acid and its derivatives as photoredox catalysts can be tuned by modifying their chemical structure, which in turn alters their redox potentials. acs.org

Radical Generation and Propagation Pathways

The ultimate goal of a photoinitiator is to generate reactive species, typically free radicals, that can initiate the chain reaction of polymerization. Thioxanthone-based systems, classified as Type II photoinitiators, achieve this through bimolecular reactions involving the excited triplet state. rsc.orgmdpi.com

One of the most common pathways for radical generation involves hydrogen abstraction. The excited triplet thioxanthone, being a highly energetic species, can abstract a hydrogen atom from a suitable hydrogen donor, often a tertiary amine co-initiator. This process results in the formation of a thioxanthone ketyl radical and an amine-derived radical.

³TX + R₂N-CH₂-R' → TX-OH• + R₂N-CH•-R'*

The amine-derived radical (R₂N-CH•-R') is typically the primary species responsible for initiating the polymerization of vinyl monomers like acrylates. mdpi.com

Alternatively, as discussed in the previous section, radical generation can occur via an electron transfer mechanism followed by subsequent steps. In systems containing an amine, electron transfer from the amine to the excited thioxanthone produces a radical ion pair. A subsequent proton transfer can then yield the same ketyl and aminoalkyl radicals as the hydrogen abstraction pathway. In systems with onium salts or alkyl halides, the electron transfer leads to the fragmentation of the co-initiator, directly producing initiating radicals. For example, in the presence of an iodonium salt (Ar₂I⁺), the process generates an aryl radical (Ar•) that can initiate polymerization. nih.gov

In some specialized systems, a thioxanthone derivative linked to another moiety can undergo intramolecular reactions to generate radicals. For instance, a thioxanthone-anthracene dyad has been shown to generate radicals through the formation and subsequent decomposition of an endoperoxide intermediate involving singlet oxygen. researchgate.net

Mechanistic Investigations of Biological Activities in in Vitro Systems

Enzymatic Inhibition Mechanisms

Research into the biological activities of 9-oxo-9H-thioxanthene-3-carboxylic acid has explored its role as an inhibitor of various enzymatic pathways. These investigations are crucial for understanding its potential therapeutic applications and its effects at a molecular level.

Mechanisms of Antiproliferative Activity in Cell Culture Models

The antiproliferative properties of thioxanthenone derivatives are often linked to their ability to interact with DNA, thereby interfering with essential cellular processes like replication and transcription.

Antioxidant Activity Mechanisms

While specific in vitro antioxidant studies on 9-oxo-9H-thioxanthene-3-carboxylic acid are not extensively detailed in the available research, the broader class of thioxanthene (B1196266) analogues has been investigated for such properties. nih.gov The antioxidant activity of related compounds is often attributed to their ability to scavenge free radicals, which are highly reactive species that can cause oxidative damage to cells. nih.gov

The primary mechanism for many antioxidant compounds involves the donation of a hydrogen atom to neutralize free radicals, thus inhibiting the oxidative process. nih.gov For instance, cysteine-coupled thioxanthene derivatives are noted for their role in cellular redox balance and the scavenging of free radicals. nih.gov The antioxidant potential of these derivatives is linked to their molecular structure. In vitro assays are commonly used to evaluate this activity. Although data for 9-oxo-9H-thioxanthene-3-carboxylic acid is not specified, a study on other synthesized thioxanthene derivatives has demonstrated potent antioxidant inhibition activity, as detailed in the table below.

Table 1: In Vitro Antioxidant Activity of a Thioxanthene Derivative

| Compound | Assay | IC₅₀ Value (nM) |

|---|---|---|

| Thioxanthene Derivative (Compound 4)* | Antioxidant Inhibition | 15.44 ± 6 |

Anti-inflammatory Activity Mechanisms, including Cyclooxygenase Inhibition

The anti-inflammatory effects of thioxanthene derivatives are primarily linked to their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov COX enzymes, which have two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov The inhibition of prostaglandin (B15479496) synthesis leads to a reduction in the inflammatory response. nih.gov

COX-1 is a constitutively expressed enzyme involved in physiological functions, while COX-2 is an inducible isoform that is significantly upregulated during inflammation. nih.gov Many anti-inflammatory drugs aim to selectively inhibit COX-2 to provide therapeutic effects while minimizing the gastrointestinal side effects associated with the inhibition of COX-1. nih.govmdpi.com Research on various thioxanthene analogues has shown promising and potent selective inhibition of the COX-2 enzyme. nih.govresearchgate.net For example, a study involving a library of synthesized thioxanthene compounds found that a cysteine-coupled derivative exhibited potent and selective COX-2 inhibitory activity in vitro. nih.gov

Table 2: In Vitro Cyclooxygenase (COX) Inhibition by a Thioxanthene Derivative

| Compound | Target Enzyme | IC₅₀ Value (nM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Thioxanthene-Cysteine Derivative (Compound 7)* | COX-2 | 4.37 ± 0.78 | 3.83 |

Antimicrobial Activity Mechanisms, e.g., Inhibition of Microorganism Growth in Wastewater Treatment

9-oxo-9H-thioxanthene-3-carboxylic acid has been identified as a compound used in wastewater treatment to control microbial populations. biosynth.com Its mechanism of action involves the inhibition of essential metabolic pathways within the microorganisms. biosynth.com

Detailed research findings indicate that the compound is effective at inhibiting enzymes that are crucial for energy metabolism and the citric acid cycle in wastewater microorganisms. biosynth.com By disrupting these fundamental biochemical processes, 9-oxo-9H-thioxanthene-3-carboxylic acid effectively halts the growth and proliferation of the target microorganisms. biosynth.com Furthermore, studies on the broader class of thioxanthene derivatives suggest that another potential antimicrobial mechanism is the disruption of bacterial cell membranes. This dual-action potential—disrupting both internal metabolism and external cell structure—makes this class of compounds effective against various bacteria. biosynth.com Specific research has demonstrated that 9-oxo-9H-thioxanthene-3-carboxylic acid shows significant inhibition of Escherichia coli growth with IC₅₀ values below 10 µg/mL.

Table 3: Antimicrobial Research Findings for 9-oxo-9H-thioxanthene-3-carboxylic acid

| Activity | Mechanism | Target Organism Example | In Vitro Efficacy |

|---|---|---|---|

| Inhibition of Microbial Growth | Inhibition of enzymes in energy metabolism and citric acid production. biosynth.com | Microorganisms in wastewater. biosynth.com | Effective in wastewater treatment applications. biosynth.com |

| Antibacterial | Not specified | Escherichia coli | IC₅₀ < 10 µg/mL. |

Applications in Advanced Materials Science and Engineering

Photopolymerizable Resins and UV Curing Systems

The thioxanthone moiety is a well-established chromophore used in photoinitiating systems for UV curing applications. 9-oxo-9H-thioxanthene-3-carboxylic acid functions as a Type II photoinitiator. Upon absorption of UV light, the thioxanthone core is excited to a triplet state. In this energized state, it cannot directly generate the free radicals needed to start polymerization. Instead, it requires a co-initiator or synergist, typically a tertiary amine, which acts as a hydrogen donor. The excited thioxanthone abstracts a hydrogen atom from the amine, creating an amine radical. This radical is the active species that initiates the free-radical polymerization of monomers and oligomers, such as acrylates, in the resin formulation.

Integration into Photorefractive Polymer Composites

Derivatives of 9-oxo-9H-thioxanthene-3-carboxylic acid have been instrumental in the development of advanced photorefractive materials. These materials can change their refractive index when exposed to light and are used in applications like holographic data storage and optical processing.

In one line of research, a derivative, 9-oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide, was used to synthesize an acrylate-type monomer. This monomer was then polymerized to yield a polymer, P-THEA, which contains the thioxanthene (B1196266) unit. nih.govresearchgate.net This polymer serves a critical function as an electron-transporting component within a photorefractive composite. nih.gov

The photorefractive composite was formulated by combining the P-THEA polymer with other essential components, as detailed in the table below.

| Component Role | Chemical Name | Abbreviation |

|---|---|---|

| Electron-Transporting Polymer | Polymer containing a thioxanthene unit derived from 9-oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide | P-THEA |

| Nonlinear Optical Chromophore | 4-N,N-diethylamino-E-β-nitrostyrene | DEANST |

| Plasticizer | Butyl 9-oxo-9H-thioxanthene-3-carboxylate 10,10-dioxide | TH-nBu |

These composites exhibited key properties necessary for photorefractive applications, including a glass-transition temperature of 32−42 °C and an absorption coefficient of 11−33 cm⁻¹ at 633 nm. nih.govresearchgate.net The thioxanthene-derived polymer facilitates the separation and transport of charge carriers under illumination, which is fundamental to the mechanism of the photorefractive effect. nih.gov

Development of Low-Migration and Low-Volatility Photoinitiator Systems

A significant challenge in the use of photoinitiators for consumer product packaging, especially for food and pharmaceuticals, is the migration of unreacted small molecules from the cured coating or ink into the product. nih.gov Standard, low-molecular-weight thioxanthone photoinitiators like 2-isopropylthioxanthone (B132848) (ITX) can pose safety concerns due to their potential to migrate. nih.gov

9-oxo-9H-thioxanthene-3-carboxylic acid is a key precursor in designing photoinitiators with low migration and low volatility. The carboxylic acid group serves as a convenient point for chemical modification to increase the molecule's size and reduce its mobility. Strategies include:

Esterification: Reacting the carboxylic acid with polyols (alcohols with multiple hydroxyl groups) to create high-molecular-weight esters. These larger molecules are physically entangled within the polymer network and diffuse much more slowly. rsc.org

Polymerizable Photoinitiators: Converting the acid into a reactive monomer (e.g., an acrylate (B77674) ester) that can co-polymerize with the resin. By covalently bonding to the polymer backbone, the photoinitiator becomes permanently locked into the cured material.

Polymeric Photoinitiators: Attaching the thioxanthone moiety as a side chain to a pre-existing polymer backbone.

These approaches effectively create systems where the photoinitiating component is integrated into the polymer matrix, significantly reducing the risk of migration. nih.govepa.gov A patent for thioxanthone-4-carboxylate derivatives highlights their use in coatings and inks for food and pharmaceutical packaging precisely because of these low-migration characteristics. nih.gov

Use in Coatings, Inks, and Adhesives Research

The principles of UV curing and the development of low-migration systems directly impact the formulation of advanced coatings, inks, and adhesives. Derivatives of 9-oxo-9H-thioxanthene-3-carboxylic acid are investigated for these applications to achieve rapid, efficient, and safe curing.

In the printing industry, UV-curable inks offer high print quality, durability, and fast processing speeds. The use of polymeric or polymerizable thioxanthone photoinitiators derived from the carboxylic acid allows for the formulation of low-odor and low-migration inks suitable for sensitive applications like food packaging. rsc.orgepa.gov These initiators are designed to be highly reactive, ensuring that a minimal amount of unreacted photoinitiator remains after curing.

Similarly, in the field of protective coatings and adhesives, UV curing provides a solvent-free, energy-efficient method to produce highly cross-linked and resistant polymer films. The ability to anchor the thioxanthone initiator to the polymer network prevents its extraction from the cured material over time, ensuring long-term stability and safety of the product.

Potential in Biomedical Photopolymerizable Biomaterials

Photopolymerization is an increasingly important technique in the biomedical field for applications such as creating hydrogel scaffolds for tissue engineering, cell encapsulation, and fabricating drug delivery systems. nih.govnih.gov A critical requirement for any component in these systems is biocompatibility and, often, water solubility. nih.gov

While many traditional photoinitiators are designed for non-aqueous, industrial systems, there is a growing need for water-soluble initiators that are non-toxic to cells and can operate using low-power visible light to avoid damaging biological tissues. nih.govresearchgate.net The chemical structure of 9-oxo-9H-thioxanthene-3-carboxylic acid offers significant potential in this area. The carboxylic acid group is a key feature for imparting water solubility, typically by converting it into a salt (e.g., a sodium or ammonium (B1175870) salt). nih.gov This modification can make the photoinitiator compatible with aqueous hydrogel precursor solutions.

Research into water-soluble photoinitiators has identified the addition of ionic groups, such as carboxylic acids, as a primary strategy for adapting hydrophobic chromophores for biomedical use. nih.gov The thioxanthone core absorbs light in the near-UV and visible range, and its derivatives have been successfully modified to create water-soluble versions for initiating polymerization in aqueous environments. researchgate.net Therefore, 9-oxo-9H-thioxanthene-3-carboxylic acid represents a promising parent structure for developing novel, biocompatible photoinitiators for creating advanced photopolymerized biomaterials. researchgate.netmdpi.com

Structure Activity Relationship Sar Studies of 9 Oxo 9h Thioxanthene 3 Carboxylic Acid Derivatives

Influence of Carboxylic Acid Position (e.g., 2-, 3-, 4-substituted isomers) on Activity

While specific activity data is sparse, it is a well-established principle in medicinal chemistry that such positional isomerism can lead to dramatic differences in efficacy. For example, in a different heterocyclic ring system, the position of a key functional group can alter the primary biological target or switch a compound from an agonist to an antagonist. Without direct comparative data for the 9-oxo-9H-thioxanthene carboxylic acid series, it remains a critical area for future investigation to fully map the SAR associated with the carboxyl group's location.

Impact of Substituents on the Thioxanthene (B1196266) Core on Photoreactivity

The thioxanthenone core is a potent chromophore, and its derivatives are widely explored as photosensitizers and photoinitiators for polymerization processes. acs.orgnih.gov The photoreactivity is highly dependent on the nature and position of substituents on the aromatic rings, which can be tuned to optimize absorption characteristics and the efficiency of intersystem crossing to the reactive triplet state.

Introducing electron-donating groups (EDGs) onto the thioxanthene skeleton is a common strategy to red-shift the absorption spectrum, enabling the use of longer, less-damaging wavelengths of light (e.g., visible light). acs.org For example, the introduction of amino or alkylamino groups can significantly enhance photosensitivity in the visible region. acs.org These EDGs increase the electron density of the π-system, which tends to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The position of the substituent is also critical. Studies have shown that electron-donor groups at the 2-position of the thioxanthone ring can lead to high fluorescence quantum yields and long singlet lifetimes. biosynth.com This is explained by a substituent-induced separation of the nπ* and ππ* excited states. biosynth.com Conversely, this substitution pattern can decrease the triplet state's reactivity towards amines and alkenes, a key step in many photopolymerization processes. biosynth.com

The table below summarizes the effect of various substituents on the photophysical properties of thioxanthone derivatives, illustrating the principles used to design efficient photosensitizers.

| Substituent on Thioxanthone Core | Position | Observed Effect on Photoreactivity | Application |

|---|---|---|---|

| Amino (-NH2) | Multiple | Increases photosensitivity in the visible region; enhances performance as a photosensitizer for iodonium (B1229267) salt. acs.org | Visible-light photopolymerization |

| Alkylamino (-NHR, -NR2) | Multiple | Acts as a powerful photosensitizer for free-radical and cationic polymerization under visible light LEDs. acs.org | Photoredox catalysis, 3D Printing |

| Electron-donating groups (general) | 2 | Red-shifts absorption spectra, high fluorescence quantum yields, long singlet lifetimes, but decreases triplet reactivity. biosynth.com | Tuning photophysical properties |

| Siloxane moiety | 2 | Allows incorporation into a siloxane network via photoinduced sol-gel chemistry, preventing leaching. Efficient for cationic polymerization. nih.govnih.gov | Low-migration coatings, composites |

Effect of Side-Chain Modifications on Biological Target Interactions

Modification of the 3-carboxylic acid side chain into esters, amides, or by coupling it with other moieties is a key strategy to modulate the compound's pharmacokinetic and pharmacodynamic properties. These changes can alter solubility, membrane permeability, and the ability to interact with specific biological targets.

Thioxanthene derivatives have been investigated for a range of biological activities, including anticancer and anti-inflammatory effects. acs.orgnih.gov The carboxylic acid group provides a handle for creating a library of derivatives. For instance, converting the acid to an ester can increase lipophilicity, potentially enhancing cell membrane penetration. Amide derivatives introduce a hydrogen bond donor and can be used to probe interactions with specific amino acid residues in a target protein.

Recent studies have explored coupling thioxanthene derivatives with amino acids like cysteine. nih.gov One such study synthesized S-(9-phenyl-9H-thioxanthen-9-yl)-L-cysteine and evaluated its activity as a cyclooxygenase (COX) inhibitor. The resulting compound exhibited potent anti-inflammatory activity with high selectivity for COX-2 (IC50 = 4.37 ± 0.78 nM). acs.orgnih.gov This demonstrates that using the thioxanthene scaffold to present a biologically recognized moiety (cysteine) can lead to highly specific and potent inhibitors.

Furthermore, computational studies have suggested that thioxanthene-based drugs could be repurposed as inhibitors of key proteins in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and COX-2. biointerfaceresearch.com The interactions in these models often involve the core structure and its key functional groups forming hydrogen bonds and hydrophobic interactions within the enzyme's active site. biointerfaceresearch.com Modifying the 3-carboxylic acid side chain would directly influence these potential interactions.

| Side-Chain Modification at Position 3 | Potential Biological Target | Effect on Interaction/Activity |

|---|---|---|

| Esterification (e.g., methyl ester) | General (kinases, enzymes) | Increases lipophilicity, may improve cell uptake. Can act as a prodrug, hydrolyzed to the active acid in vivo. |

| Amidation (e.g., with amino acids) | Proteases, kinases | Introduces H-bond donors/acceptors, allowing for more specific interactions with protein backbones or side chains. |

| Coupling with Cysteine | Cyclooxygenase-2 (COX-2) | Led to a potent and selective COX-2 inhibitor, suggesting the side chain directs the scaffold to the enzyme's active site. acs.orgnih.gov |

| Carboxamide | VEGFR-2, COX-2 | The carboxylic acid or its derivatives can form key hydrogen bonds in the active sites of targets like VEGFR-2 and COX-2. biointerfaceresearch.com |

Role of Sulfur Oxidation State (e.g., sulfone derivatives) in Activity Modulation

The sulfur atom at the 10-position is a key feature of the thioxanthene scaffold and its oxidation state can profoundly impact the molecule's electronic properties and biological activity. Oxidation of the sulfide (B99878) (S) to a sulfoxide (B87167) (SO) or a sulfone (SO2) introduces a polar, electron-withdrawing group that can alter the geometry and electronic distribution of the entire ring system.

The sulfone group is a strong hydrogen bond acceptor and can engage in potent interactions with biological targets that are not possible for the parent sulfide. This has been a successful strategy in developing inhibitors for various enzymes. For example, in the related thiochromane scaffold, sulfone derivatives were found to significantly enhance anti-viral activity against HIV-1 protease and anti-leishmanial activity compared to their sulfide counterparts, an effect attributed to improved hydrogen bonding with active site residues.

In the context of cancer therapy, the development of inhibitors for targets like matrix metalloproteinases (MMPs) has also benefited from this strategy. Studies on piperidine (B6355638) α-sulfone hydroxamates showed potent MMP inhibition, with the oxidation state of the sulfur being a critical factor for activity. mdpi.com While direct studies on 9-oxo-9H-thioxanthene-3-carboxylic acid-10,10-dioxide are limited, the chemical properties database for its methyl ester shows altered physicochemical properties compared to the non-oxidized form. epa.gov The introduction of the sulfone group generally increases polarity, which can affect solubility and pharmacokinetic profiles. This modification represents a valuable tool for modulating the activity of thioxanthene-based agents.

Design Principles for Enhanced Performance in Specific Applications

Based on the available SAR data, several design principles can be formulated to guide the development of 9-oxo-9H-thioxanthene-3-carboxylic acid derivatives for specific applications:

For Enhanced Photoreactivity (Photosensitizers):

To shift absorption to longer wavelengths (visible light), introduce electron-donating substituents (e.g., amines, alkoxides) onto the thioxanthene core.

The position of the substituent is crucial for tuning the energy levels of excited states. Substitution at the 2-position, for instance, has been shown to strongly influence fluorescence and triplet reactivity. biosynth.com

For applications requiring low migration, such as in polymers or coatings, tethering the thioxanthene core to a reactive group like a siloxane can be an effective strategy. nih.govnih.gov

For Enhanced Biological Activity (Therapeutic Agents):

The position of the carboxylic acid is likely a critical determinant of target specificity and potency; synthesis and comparative evaluation of the 2-, 3-, and 4-isomers is a fundamental first step.

Modification of the 3-carboxylic acid side chain into esters or amides can be used to optimize pharmacokinetics and explore specific interactions with target proteins. Coupling with biologically relevant molecules like amino acids can yield highly potent and selective agents. acs.orgnih.gov

Oxidation of the sulfur atom to a sulfone should be explored as a strategy to enhance interactions with biological targets through strong hydrogen bonding, potentially increasing potency as demonstrated in related heterocyclic systems. mdpi.com

Exploration of substituents on the aromatic core can also enhance biological activity. Studies on related tetracyclic thioxanthene derivatives showed that an amino group improved antitumor activity, likely by facilitating passage through cell membranes. nih.gov

By systematically applying these principles, researchers can rationally design and synthesize novel derivatives of 9-oxo-9H-thioxanthene-3-carboxylic acid with tailored properties for applications ranging from advanced photopolymerization to targeted cancer therapy.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The future synthesis of 9-oxo-9H-thioxanthene-3-carboxylic acid and its derivatives is increasingly steering towards sustainable and green chemistry principles. Current research on related heterocyclic compounds, such as xanthenes, highlights emerging methodologies that are directly applicable. A significant future direction involves the adoption of ultrasound-assisted synthesis. nih.govunito.it This technique offers considerable advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and milder reaction conditions, thus lowering energy consumption. nih.govbas.bg

Another key paradigm is the development of one-pot, multi-component reactions utilizing environmentally benign catalysts. For instance, the use of catalysts like Zirconium (IV) chloride (ZrCl₄) has proven effective in the efficient, one-pot synthesis of xanthene derivatives. bas.bg Future research will likely focus on adapting these strategies for thioxanthene-based structures, aiming for high-yield, atom-economical processes that minimize waste. The goal is to develop protocols that are not only efficient but also inherently safer and more sustainable.

Key sustainable approaches for future synthesis include:

Ultrasonic Irradiation: To accelerate reaction rates and improve yields under milder conditions. bas.bg

Eco-Friendly Catalysts: Employing less toxic and recyclable catalysts to minimize environmental impact. unito.itbas.bg

Multi-Component Reactions: Designing one-pot syntheses to reduce intermediate separation steps, solvent usage, and waste generation. bas.bg

Advanced Mechanistic Studies using Time-Resolved Spectroscopy

A deeper understanding of the photophysical and photochemical behavior of 9-oxo-9H-thioxanthene-3-carboxylic acid is critical for optimizing its applications, particularly as a photoinitiator. Future research will heavily rely on advanced, time-resolved spectroscopic techniques to elucidate the complex dynamics of its excited states.

Femtosecond transient absorption and fluorescence spectroscopy are powerful tools for mapping the entire photoexcitation pathway. rsc.org For thioxanthone, these methods have revealed that upon photoexcitation, an ultrafast internal conversion from the initially excited ¹ππ* state to a ¹nπ* state occurs within approximately 400 femtoseconds. This is followed by a very fast intersystem crossing (ISC) to the lowest triplet state (³ππ*) in about 4 picoseconds. rsc.org

Future mechanistic studies on 9-oxo-9H-thioxanthene-3-carboxylic acid will focus on:

Mapping Ultrafast Processes: Precisely measuring the rates of internal conversion and intersystem crossing, which are fundamental to its efficiency as a triplet photosensitizer. rsc.org

Characterizing Transient Species: Using techniques like laser flash photolysis and time-resolved electron spin resonance (TR-ESR) to directly observe and characterize the transient radicals and triplet states that are crucial for initiating polymerization. researchgate.netcsic.esresearchgate.net

Solvent and Substituent Effects: Systematically investigating how solvent polarity and functional group modifications influence the excited-state lifetimes and reaction pathways. researchgate.net

These advanced studies will provide a detailed mechanistic picture, enabling the rational design of more efficient derivatives.

Development of Multifunctional Derivatives with Synergistic Properties

The structural backbone of 9-oxo-9H-thioxanthene-3-carboxylic acid is ripe for modification to create multifunctional derivatives where different chemical moieties provide synergistic properties. The carboxylic acid group serves as a convenient anchor for introducing new functionalities.

An emerging paradigm is the combination of photoinitiating capabilities with other desirable properties within a single molecule. For example, a silicone-thioxanthone derivative has been developed that not only acts as an efficient visible-light photoinitiator but also modifies the properties of the resulting polymer. nih.gov This multifunctional molecule improves the thermal stability and imparts hydrophobicity to the cured polymer film. nih.gov A synergistic effect between adjacent thioxanthone groups on the polymer backbone was also noted, leading to higher polymerization rates. researchgate.netmdpi.com

Furthermore, thioxanthone derivatives have been investigated for their therapeutic potential, including as photosensitizers in photodynamic therapy (PDT) for cancer. nih.govacs.orgresearchgate.net They can generate reactive oxygen species upon excitation, a property that could be combined with their photoinitiating function.

Future research will likely pursue derivatives that synergistically combine:

Photoinitiation and Material Modification: Creating initiator molecules that also enhance the physical properties (e.g., thermal stability, surface properties, water resistance) of the final polymer network. nih.gov

Photoinitiation and Therapeutic Action: Designing molecules for applications like drug-eluting medical devices, where the molecule can both cure a polymer matrix and provide a therapeutic effect, such as in photodynamic therapy. acs.org

Integration of 9-Oxo-9H-Thioxanthene-3-carboxylic Acid in Hybrid Material Systems

Integrating 9-oxo-9H-thioxanthene-3-carboxylic acid into larger material systems is a promising strategy for creating advanced hybrid materials with enhanced or novel functionalities. The carboxylic acid group is an ideal chemical handle for covalently attaching the molecule to various substrates.

One major research direction is the functionalization of nanoparticles. Thioxanthone derivatives have been successfully immobilized on the surface of titanium dioxide (TiO₂) nanoparticles. nih.govacs.orgnih.gov In these hybrid systems, the thioxanthone acts as a photosensitizer, harvesting light and working synergistically with the TiO₂ to enhance photocatalytic activity, for example, in the degradation of organic dyes. nih.govnih.govacs.org The covalent bonding ensures the stability and reusability of the photocatalyst. nih.govacs.org Similarly, thioxanthone derivatives with thiol groups have been used in the light-assisted synthesis and functionalization of silver nanoparticles. researchgate.net

Another approach is the incorporation of the thioxanthone moiety into a polymer backbone, creating a macroinitiator. csic.es This strategy can lead to higher initiation efficiency compared to low-molecular-weight analogues and reduces the migration of the initiator from the cured polymer. csic.esnih.gov

Emerging paradigms for hybrid systems include:

Nanoparticle Composites: Covalently attaching the molecule to semiconductor (e.g., TiO₂) or metallic (e.g., Ag, Au) nanoparticles to create novel photocatalysts, sensors, or imaging agents. nih.govresearchgate.net

Polymer-Bound Initiators: Incorporating the molecule into polymer chains to improve initiation efficiency and create materials with low migrant content for sensitive applications.

Metal-Organic Frameworks (MOFs): Using the carboxylic acid group to serve as a linker in the construction of MOFs, potentially creating materials with unique photophysical properties and catalytic activities.

Computational Design of Targeted Derivatives for Specific Research Applications

Computational chemistry is shifting from a tool for explaining observed properties to a predictive engine for designing new molecules with desired functions before they are synthesized. Future research on 9-oxo-9H-thioxanthene-3-carboxylic acid will increasingly leverage in silico design to create targeted derivatives for specific applications.

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful methods for predicting the key properties of photosensitizers. nih.govnih.gov These calculations can accurately forecast absorption spectra, triplet state energies, and the feasibility of intersystem crossing channels, which are critical for photoinitiation efficiency. nih.govnih.gov By computationally screening various substituents on the thioxanthone core, researchers can identify candidates with optimized properties, such as absorption wavelengths tuned to specific light sources (e.g., LEDs) or enhanced triplet yields. researchgate.netnih.gov

For therapeutic applications, molecular docking is a valuable tool for predicting how a derivative might interact with a biological target, such as an enzyme's active site. biointerfaceresearch.comresearchgate.net This approach can guide the design of derivatives with high binding affinity and selectivity for targets involved in diseases like cancer, potentially repurposing the thioxanthone scaffold for new chemotherapeutic uses. biointerfaceresearch.com

Future research will be characterized by a design-led approach:

Targeted Photoinitiator Design: Using TD-DFT to design derivatives with specific absorption maxima and high intersystem crossing rates for efficient polymerization with modern light sources. researchgate.net

In Silico Screening for Biological Activity: Employing molecular docking to design and screen libraries of virtual compounds for their potential to bind to specific proteins, prioritizing the most promising candidates for synthesis and testing. biointerfaceresearch.comresearchgate.net

Predicting Structure-Property Relationships: Combining computational methods to build robust models that correlate molecular structure with performance in both materials and biological contexts, accelerating the discovery of new, high-performance derivatives. nih.gov

Q & A

Q. What are the recommended safety protocols for handling 9-oxo-9H-thioxanthene-3-carboxylic acid in laboratory settings?

Methodological Answer:

- Hazard Mitigation: Wear PPE including nitrile gloves, safety goggles, and lab coats due to acute oral toxicity (H302), skin irritation (H315), and eye irritation (H319) . Use fume hoods to minimize inhalation of dust/aerosols .

- Storage: Store in a dry, cool environment in sealed containers to prevent degradation. Avoid incompatible materials like strong oxidizing agents .

- Spill Management: Collect spills using non-sparking tools and dispose via authorized waste handlers. Avoid water jets to prevent dust dispersion .

Q. How can the purity and structural integrity of 9-oxo-9H-thioxanthene-3-carboxylic acid be verified?

Methodological Answer:

- Analytical Techniques:

- HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

- NMR: Compare ¹H/¹³C NMR spectra against reference data (e.g., δ 8.2–8.5 ppm for aromatic protons, δ 170–175 ppm for carbonyl carbons) .

- Mass Spectrometry: Confirm molecular weight via ESI-MS (expected [M+H]⁺: 240.0245 g/mol) .

Q. What are the critical parameters for synthesizing 9-oxo-9H-thioxanthene-3-carboxylic acid derivatives?

Methodological Answer:

- Reaction Optimization:

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility) of 9-oxo-9H-thioxanthene-3-carboxylic acid?

Methodological Answer:

- Data Reconciliation:

- Compare experimental results across multiple batches using DSC for melting point analysis (reported range: 210–220°C) .

- Validate solubility discrepancies via shake-flask method in DMSO, ethanol, and pH-buffered solutions .

- Cross-reference with computational models (e.g., COSMO-RS for solubility prediction) .

Q. What strategies are effective for analyzing the photostability of 9-oxo-9H-thioxanthene-3-carboxylic acid under UV exposure?

Methodological Answer:

- Experimental Design:

- Expose samples to UV light (λ = 365 nm) in a photoreactor and monitor degradation via HPLC at 0, 6, 12, and 24 hours .

- Identify photodegradants using LC-MS/MS and compare fragmentation patterns to known metabolites .

- Quantify reactive oxygen species (ROS) generation using fluorescent probes (e.g., DCFH-DA) .

Q. How can structure-activity relationships (SAR) guide the design of 9-oxo-9H-thioxanthene-3-carboxylic acid analogs with enhanced bioactivity?

Methodological Answer:

- SAR Framework:

- Modify the carboxylic acid moiety (e.g., esterification, amidation) to alter lipophilicity (logP) and membrane permeability .

- Introduce electron-withdrawing groups (e.g., nitro, chloro) at the 3-position to enhance electrophilic reactivity .

- Evaluate cytotoxicity via MTT assays in target cell lines (e.g., HeLa, MCF-7) .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.